4-[(2-Amino-4-oxo-1,4-dihydropteridin-6-yl)methoxy]benzoic acid
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Overview
Description
4-[(2-amino-4-oxo-1H-pteridin-6-yl)methoxy]benzoic acid is a chemical compound known for its significant role in various biological and chemical processes It is a derivative of pteridine and benzoic acid, and its structure includes an amino group, an oxo group, and a methoxy group attached to a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-amino-4-oxo-1H-pteridin-6-yl)methoxy]benzoic acid typically involves the reaction of pteridine derivatives with benzoic acid derivatives under specific conditions. One common method includes the use of pteridine-6-carboxylic acid, which is reacted with 4-hydroxybenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required standards for its intended applications .
Chemical Reactions Analysis
Types of Reactions
4-[(2-amino-4-oxo-1H-pteridin-6-yl)methoxy]benzoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The oxo group can be reduced to form hydroxyl derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of various substituted benzoic acid derivatives.
Scientific Research Applications
4-[(2-amino-4-oxo-1H-pteridin-6-yl)methoxy]benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in enzyme inhibition and as a potential therapeutic agent.
Medicine: Investigated for its potential use in treating diseases such as cancer and osteoporosis.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(2-amino-4-oxo-1H-pteridin-6-yl)methoxy]benzoic acid involves its interaction with specific molecular targets and pathways. It is known to inhibit the activity of certain enzymes, leading to the disruption of metabolic processes in cells. This inhibition can result in the induction of apoptosis (programmed cell death) in cancer cells or the inhibition of osteoclast activity in bone diseases .
Comparison with Similar Compounds
Similar Compounds
Folic Acid: Similar in structure but with different functional groups.
Methotrexate: A well-known chemotherapeutic agent with a similar pteridine structure.
Pteroic Acid: Shares the pteridine core but differs in its side chains.
Uniqueness
4-[(2-amino-4-oxo-1H-pteridin-6-yl)methoxy]benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to inhibit specific enzymes and its potential therapeutic applications make it a compound of significant interest in various fields of research .
Properties
CAS No. |
59082-04-1 |
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Molecular Formula |
C14H11N5O4 |
Molecular Weight |
313.27 g/mol |
IUPAC Name |
4-[(2-amino-4-oxo-3H-pteridin-6-yl)methoxy]benzoic acid |
InChI |
InChI=1S/C14H11N5O4/c15-14-18-11-10(12(20)19-14)17-8(5-16-11)6-23-9-3-1-7(2-4-9)13(21)22/h1-5H,6H2,(H,21,22)(H3,15,16,18,19,20) |
InChI Key |
UFXDQTVHQVOABV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)OCC2=CN=C3C(=N2)C(=O)NC(=N3)N |
Origin of Product |
United States |
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